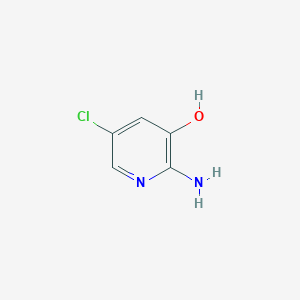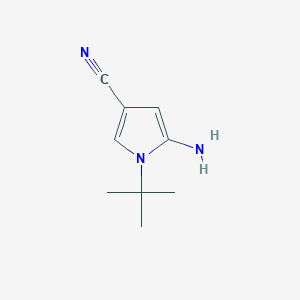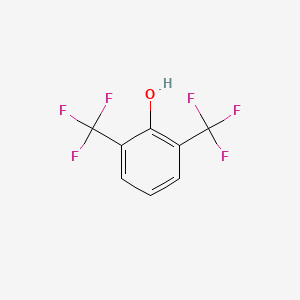
2,6-Bis(trifluoromethyl)phenol
Overview
Description
2,6-Bis(trifluoromethyl)phenol is an organofluorine compound with the molecular formula C8H4F6O. It is characterized by the presence of two trifluoromethyl groups attached to the phenol ring at the 2 and 6 positions. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that trifluoromethyl group-containing compounds often exhibit numerous pharmacological activities .
Mode of Action
For instance, fluoxetine, a compound containing a trifluoromethyl group, blocks the reuptake of serotonin by blocking the reuptake transporter protein, thereby inhibiting the expression of pro-inflammatory cytokines and preventing inflammation .
Biochemical Pathways
For example, the anti-inflammatory drug tebufelone, which contains a trifluoromethyl group, undergoes metabolic pathways involving hydroxylation .
Pharmacokinetics
The compound’s molecular formula is c8h4f6o, and it has an average mass of 230107 Da , which may influence its pharmacokinetic properties.
Result of Action
Compounds containing trifluoromethyl groups are known to have various effects, including anti-inflammatory effects .
Action Environment
It is known that the compound is hygroscopic , which means it absorbs moisture from the environment, and this could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
2,6-Bis(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases and oxidoreductases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to impact cell signaling pathways, particularly those related to oxidative stress and inflammation. For instance, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, leading to altered cellular responses to oxidative damage. Furthermore, this compound can influence cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of enzyme activity. This binding can result in conformational changes in the enzyme structure, affecting its catalytic efficiency. Additionally, this compound can interact with transcription factors, thereby influencing gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature variations. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced antioxidant defense and reduced inflammation. At higher doses, it can induce toxic effects, including liver and kidney damage. These adverse effects are often dose-dependent, with a clear threshold beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as lipid solubility and the presence of transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and can be targeted to specific organelles, such as mitochondria, through post-translational modifications. These modifications can include the addition of targeting signals that direct the compound to its site of action, thereby enhancing its biochemical efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of phenol with trifluoromethylating agents under specific conditions For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst
Industrial Production Methods: Industrial production of 2,6-Bis(trifluoromethyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding reduced products.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2,6-Bis(trifluoromethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenol: Another trifluoromethylated phenol with similar properties but different substitution pattern.
4-(Trifluoromethyl)phenol: A compound with a single trifluoromethyl group at the para position.
Uniqueness: 2,6-Bis(trifluoromethyl)phenol is unique due to the presence of two trifluoromethyl groups at the ortho positions, which significantly influence its chemical reactivity and physical properties. This unique substitution pattern imparts distinct characteristics, making it valuable for specific applications where other trifluoromethylated phenols may not be as effective.
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTYURHKRZDHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438946 | |
| Record name | 2,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46377-35-9 | |
| Record name | 2,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
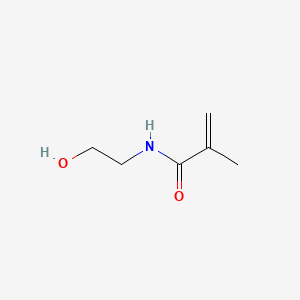
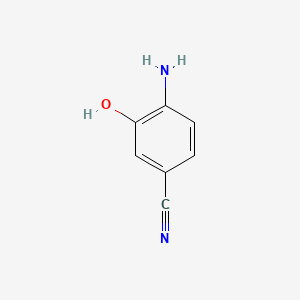
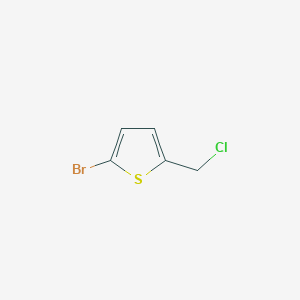


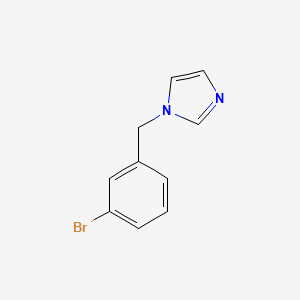

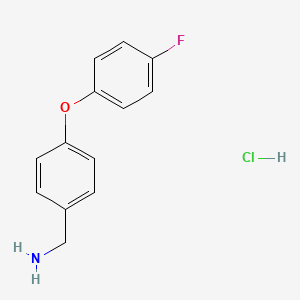
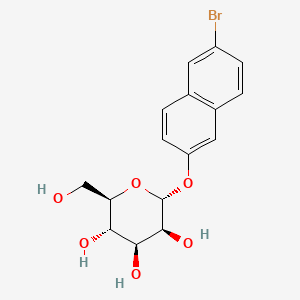

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)
